molecular formula C13H11BrClNO4 B10905551 Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate

Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B10905551
M. Wt: 360.59 g/mol
InChI Key: UZXMCBIZNKOPGN-UHFFFAOYSA-N
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Description

Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a bromine and chlorine-substituted phenoxy group, an oxazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate typically involves multiple steps, including halogenation, esterification, and cyclization reactions. One common synthetic route starts with the bromination of 4-chlorophenol to form 2-bromo-4-chlorophenol. This intermediate is then reacted with methyl chloroacetate in the presence of a base to form the corresponding ester. The final step involves the cyclization of the ester with an appropriate reagent to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The oxazole ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenoxy derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11BrClNO4

Molecular Weight

360.59 g/mol

IUPAC Name

methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H11BrClNO4/c1-7-9(12(16-20-7)13(17)18-2)6-19-11-4-3-8(15)5-10(11)14/h3-5H,6H2,1-2H3

InChI Key

UZXMCBIZNKOPGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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